

# An In-depth Technical Guide to 4-Bromo-5-methylpicolinic Acid

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## Compound of Interest

Compound Name: 4-Bromo-5-methylpicolinic acid

Cat. No.: B592005

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## Abstract

**4-Bromo-5-methylpicolinic acid** is a halogenated pyridine carboxylic acid derivative. Picolinic acid and its analogues are of significant interest in medicinal chemistry due to their roles as versatile intermediates in the synthesis of complex organic molecules and their potential as pharmacologically active agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential applications of **4-Bromo-5-methylpicolinic acid**. While specific experimental data such as NMR, IR, and mass spectrometry for this particular compound are not readily available in the public domain, this document outlines the expected spectral characteristics based on its structure. Furthermore, a plausible synthetic methodology and a discussion of its potential biological relevance in drug discovery are presented, drawing parallels with structurally related compounds.

## Molecular Structure and Chemical Identifiers

**4-Bromo-5-methylpicolinic acid** possesses a pyridine ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position.

## Molecular Structure Diagram

Caption: 2D representation of **4-Bromo-5-methylpicolinic acid**.

## Physicochemical Data

Property	Value	Source
CAS Number	1196154-93-4	[1][2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>2</sub>	[2]
Molecular Weight	216.03 g/mol	[2]
InChI Key	QBHUWQKVSFENQT-UHFFFAOYSA-N	[2]
SMILES	<chem>Cc1cnc(C(=O)O)cc1Br</chem>	[1]
Purity	Typically ≥95% (as per suppliers)	[3]
Storage	Inert atmosphere, 2-8°C	[1][3]

## Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for **4-Bromo-5-methylpicolinic acid** is not publicly available. However, based on its chemical structure, the following spectral characteristics can be anticipated.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) in ppm relative to a standard like TMS would likely be:

- A singlet for the methyl protons (CH<sub>3</sub>) around 2.2-2.6 ppm.
- Two singlets or two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. The exact multiplicity will depend on the coupling constants.

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

The <sup>13</sup>C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule:

- One signal for the methyl carbon ( $-\text{CH}_3$ ) in the aliphatic region (around 15-25 ppm).
- Five signals in the aromatic region (around 120-160 ppm) for the carbons of the pyridine ring. The carbon attached to the bromine will be shifted, as will the carbons adjacent to the nitrogen and the carboxylic acid.
- One signal for the carboxylic acid carbon ( $-\text{COOH}$ ) in the downfield region (around 165-175 ppm).

## IR (Infrared) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

- A broad O-H stretch from the carboxylic acid group, typically in the range of  $2500\text{--}3300\text{ cm}^{-1}$ .
- A sharp and strong C=O stretch from the carbonyl of the carboxylic acid, expected around  $1700\text{--}1725\text{ cm}^{-1}$ .
- C-H stretching vibrations from the aromatic ring and the methyl group, typically just above and below  $3000\text{ cm}^{-1}$ .
- C=C and C=N stretching vibrations from the pyridine ring in the  $1400\text{--}1600\text{ cm}^{-1}$  region.
- A C-Br stretch, which would appear in the fingerprint region, typically below  $800\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak ( $\text{M}^+$ ) would be expected at  $m/z$  215 and 217 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ). Fragmentation patterns would likely involve the loss of the carboxylic acid group ( $-\text{COOH}$ , 45 Da) and potentially the methyl group ( $-\text{CH}_3$ , 15 Da).

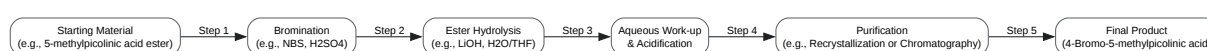
## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Bromo-5-methylpicolinic acid** is not readily found in peer-reviewed literature. However, a general and plausible synthetic

route can be proposed based on established organic chemistry principles for the functionalization of pyridine rings.

## Plausible Synthetic Workflow

A potential synthesis could involve the bromination of a pre-existing methyl-substituted picolinic acid or the construction of the substituted pyridine ring followed by oxidation of a side chain to the carboxylic acid. A common approach for the synthesis of such compounds involves the following key steps:



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Caption: A plausible synthetic workflow for **4-Bromo-5-methylpicolinic acid**.

## General Experimental Methodology (Hypothetical)

- **Bromination of a Picolinic Acid Ester:** To a solution of the starting methyl 5-methylpicolinate in a suitable solvent (e.g., concentrated sulfuric acid), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Reaction Quenching and Extraction:** The reaction mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude bromo-ester.
- **Ester Hydrolysis:** The crude methyl 4-bromo-5-methylpicolinate is dissolved in a mixture of solvents such as tetrahydrofuran (THF) and water. An aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at

room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

- **Acidification and Product Isolation:** Upon completion of the hydrolysis, the organic solvent (THF) is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid product.
- **Purification:** The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) or by column chromatography on silica gel to afford the pure **4-Bromo-5-methylpicolinic acid**.

## Biological Activity and Drug Development Potential

While there is no specific biological data available for **4-Bromo-5-methylpicolinic acid** in the public domain, the picolinic acid scaffold is a known pharmacophore with a wide range of biological activities. Picolinic acid derivatives are being investigated for various therapeutic applications.

The presence of a bromine atom and a methyl group on the pyridine ring provides handles for further chemical modifications, making **4-Bromo-5-methylpicolinic acid** a valuable building block in drug discovery programs. The bromine atom, in particular, can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce more complex substituents and generate libraries of compounds for biological screening.

Picolinic acid derivatives have been explored as inhibitors of various enzymes, including metalloenzymes where the carboxylic acid can act as a metal-chelating moiety. For instance, some picolinic acid derivatives have been studied as potential inhibitors of enzymes like dihydroorotate dehydrogenase, which is a target for antiproliferative and immunosuppressive drugs.<sup>[4]</sup>

## Conclusion

**4-Bromo-5-methylpicolinic acid** is a synthetically useful building block for the development of novel chemical entities in the fields of medicinal chemistry and materials science. Although detailed experimental and biological data for this specific compound are scarce in publicly

accessible sources, its structural features suggest it is a valuable intermediate. The predicted spectroscopic data and the plausible synthetic route provided in this guide offer a foundational understanding for researchers interested in working with this compound. Further investigation into its synthesis and biological properties is warranted to fully explore its potential in drug discovery and other applications.

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